N-{[3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-N-ethylethanamine
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Description
The compound is a derivative of benzoxazepine, which is a class of compounds that have been synthesized and characterized using various methods . Benzoxazepine derivatives have been synthesized by a variety of methods including microwave heating to synthesize pyrimido-oxazepine analogs, cyclization of substituted isoindole derivatives to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines .
Synthesis Analysis
Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .Molecular Structure Analysis
The molecular structure of benzoxazepine derivatives has been discussed in various studies . The single-crystal X-ray structures of 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine (RS01), 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS05), 2,2,4-trimethyl-2,3-dihydrobenzothiazepine (RS11), and 2,2,4-trimethyl-2,3-dihydrobenzoxazepine (RS12) have been discussed .Chemical Reactions Analysis
The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds have been reported . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported in various studies . For instance, the yield of one such compound was 64.84%, with a melting point of 64–65°C .Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry given its observed inhibition of cholinestrases and lipoxygenase enzymes . Further studies could also explore its potential anticancer properties .
Properties
IUPAC Name |
[6-(diethylaminomethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-24(4-2)13-16-11-22-20-18(12-23-26(20)14-16)21(27)25-9-10-28-19-8-6-5-7-17(19)15-25/h5-8,11-12,14H,3-4,9-10,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLJINPOJUIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN2C(=C(C=N2)C(=O)N3CCOC4=CC=CC=C4C3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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